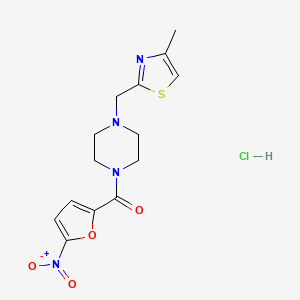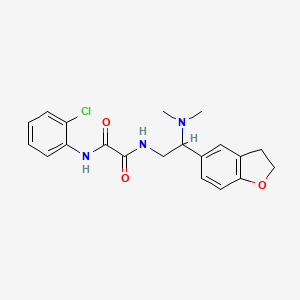
5-(difluoromethoxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(difluoromethoxy)pyridin-2(1H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “5-(difluoromethoxy)pyridin-2(1H)-one” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(difluoromethoxy)pyridin-2(1H)-one” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure and Hydrogen-Bonding Network
The research by (Ye & Tanski, 2020) explores the crystal structure of a pyridine derivative, closely related to 5-(difluoromethoxy)pyridin-2(1H)-one. This compound forms a hydrogen-bonding network, which is significant for understanding the molecular interactions and stability of similar pyridine compounds.
2. Biological and Medicinal Properties
The study by (Ryzhkova et al., 2023) discusses 5H-Chromeno[2,3-b]pyridines, which are important compounds with industrial, biological, and medicinal properties. This is relevant to the study of 5-(difluoromethoxy)pyridin-2(1H)-one due to the shared pyridine structure.
3. Synthesis of Polysubstituted and Fused Pyridines
In the work of (Song et al., 2016), a method for the synthesis of polysubstituted and fused pyridines is introduced. This research is relevant for understanding the synthetic routes that could potentially involve 5-(difluoromethoxy)pyridin-2(1H)-one.
4. Synthesis in Pesticide Manufacturing
Lu Xin-xin's 2006 study (Lu Xin-xin, 2006) reviews the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important pyridine derivative in pesticide manufacturing. This offers insights into the potential applications of 5-(difluoromethoxy)pyridin-2(1H)-one in similar industrial processes.
5. Interaction with Iodine and Potential Medicinal Applications
The behavior of a closely related compound, 5-trifluoromethyl-pyridine-2-thione, towards molecular iodine was investigated in the study by (Chernov'yants et al., 2011). This research could be pertinent for exploring the reactivity and potential medicinal applications of 5-(difluoromethoxy)pyridin-2(1H)-one.
6. Synthesis of Biologically Important Derivatives
Research by (Chikhalikar et al., 2011) on the synthesis of pyridin-2(1H)-one derivatives provides valuable insights into the methods of forming biologically important derivatives, which could be applied to 5-(difluoromethoxy)pyridin-2(1H)-one.
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFXRMPZMWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethoxy)pyridin-2(1H)-one | |
CAS RN |
130318-75-1 |
Source


|
| Record name | 5-(difluoromethoxy)pyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)



![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2424288.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2424290.png)

![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)